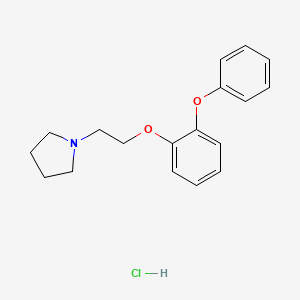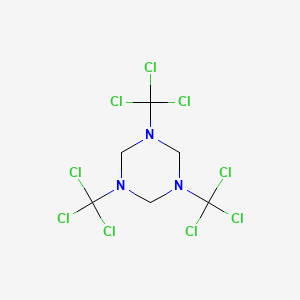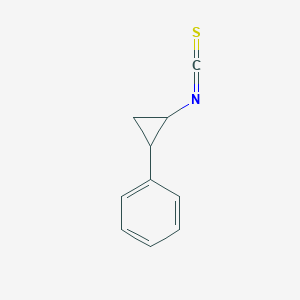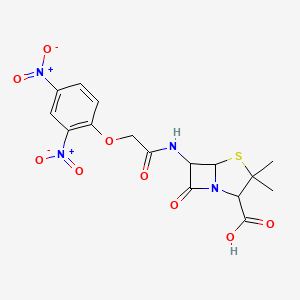
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride is a compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride typically involves the reaction of phenetole with o-phenoxy-beta-pyrrolidinyl- compounds under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . The reaction is carried out under reflux conditions to facilitate the formation of the desired ether compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromobenzene under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted phenoxy derivatives .
Applications De Recherche Scientifique
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions help regulate various physiological processes and contribute to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Indole derivatives: Exhibiting a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Pyrrolidine alkaloids: Possessing various biological activities, including antioxidant, anti-inflammatory, and neuropharmacological effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and diverse applications make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Propriétés
Numéro CAS |
24591-39-7 |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-[2-(2-phenoxyphenoxy)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-8-16(9-3-1)21-18-11-5-4-10-17(18)20-15-14-19-12-6-7-13-19;/h1-5,8-11H,6-7,12-15H2;1H |
Clé InChI |
JTHSJXWYDFRNEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)





![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)






![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
